氯甲基三苯基鏻氯化物

描述

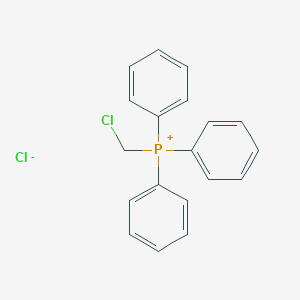

(Chloromethyl)triphenylphosphonium chloride is a white to almost white fine crystalline powder . It is used for corrosion inhibition of iron and acts as a potential electrophile .

Synthesis Analysis

This compound is a phosphonium ylide reagent for Wittig olefinations . It is involved in elimination reactions for the synthesis of linear alkynes .Molecular Structure Analysis

The molecular formula of (Chloromethyl)triphenylphosphonium chloride is C19H17Cl2P . The molecular weight is 347.22 . The InChI string is 1S/C19H17ClP.ClH/c20-16-21 (17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 .Chemical Reactions Analysis

This compound is involved in acting as a potential electrophile, elimination reactions for the synthesis of linear alkynes, intramolecular nucleophilic vinylic substitution, homologation of aldehydes, and endo-selective alkynol cycloisomerization .Physical And Chemical Properties Analysis

(Chloromethyl)triphenylphosphonium chloride is a white to almost white fine crystalline powder .科学研究应用

铁的腐蚀抑制

氯甲基三苯基鏻氯化物: 被用于腐蚀科学领域,以防止铁的腐蚀。它作为一种缓蚀剂,在金属表面形成一层保护层,显著降低腐蚀速率。 这种应用对于延长铁基结构和部件的使用寿命至关重要,尤其是在恶劣的环境中 .

有机合成中的亲电试剂

在有机化学中,该化合物作为潜在的亲电试剂。它可以参与各种反应,其中富电子物种(亲核试剂)攻击带正电的磷中心。 这种反应性被用于合成复杂的有机分子,包括药物和农用化学品 .

线性炔烃的合成

该化合物参与了对合成线性炔烃至关重要的消除反应。 炔烃是一类以碳-碳三键为特征的有机化合物,是合成各种有机化合物(包括聚合物和天然产物)的基础 .

分子内亲核乙烯基取代

分子内亲核乙烯基取代: 是另一种使用氯甲基三苯基鏻氯化物的反应类型。 这种反应涉及分子内乙烯基的取代,这是构建环状化合物(在许多生物活性分子中普遍存在)的关键步骤 .

醛的同系化

该化合物在醛的同系化中发挥作用,同系化是一个涉及延长醛的碳链的过程。 这种反应在合成化学领域很重要,因为它允许从较简单的分子创建更复杂的分子 .

内选择性炔醇环异构化

最后,氯甲基三苯基鏻氯化物被用于内选择性炔醇环异构化。 该反应用于合成环醚,由于其环状结构和反应性,它们在各种化学工业(包括制药)中很重要 .

安全和危害

作用机制

Target of Action

(Chloromethyl)triphenylphosphonium chloride is a phosphonium ylide reagent . The primary targets of this compound are aldehydes and ketones . These targets play a crucial role in various biochemical reactions, including the Wittig reaction, which is used for the synthesis of alkenes .

Mode of Action

The compound interacts with its targets (aldehydes and ketones) through the Wittig reaction . In the presence of a strong base, the compound is converted into a ylide, which then reacts with aldehydes or ketones to produce a vinyl chloride product .

Biochemical Pathways

The primary biochemical pathway affected by (Chloromethyl)triphenylphosphonium chloride is the synthesis of alkenes via the Wittig reaction . The downstream effects of this pathway include the production of vinyl chloride derivatives, which can serve as intermediates in various organic synthesis reactions .

Result of Action

The result of the action of (Chloromethyl)triphenylphosphonium chloride is the formation of vinyl chloride derivatives . These derivatives can be used as intermediates in various organic synthesis reactions, including the production of pharmaceuticals and other bioactive compounds .

Action Environment

The action of (Chloromethyl)triphenylphosphonium chloride is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of a strong base . Additionally, the compound’s efficacy in organic synthesis reactions can be influenced by the concentration of the target aldehydes or ketones, as well as the presence of other reactants or catalysts.

属性

IUPAC Name |

chloromethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYFAZGVNNYGJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967400 | |

| Record name | (Chloromethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5293-84-5 | |

| Record name | Phosphonium, (chloromethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5293-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, chloromethyltriphenyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005293845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5293-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Chloromethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)

![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)